![molecular formula C19H16Cl2F2N2O2 B7699631 1-(2,4-dichlorobenzoyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide](/img/structure/B7699631.png)
1-(2,4-dichlorobenzoyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide
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Overview
Description
1-(2,4-dichlorobenzoyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as DPP-4 inhibitor and is known for its ability to inhibit the activity of dipeptidyl peptidase-4 (DPP-4) enzyme.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorobenzoyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide involves the inhibition of this compound enzyme. This compound is responsible for the degradation of incretin hormones such as GLP-1 and GIP. By inhibiting this compound, the levels of these hormones are increased, leading to improved glucose control.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to increase insulin secretion, decrease glucagon secretion, and improve glucose tolerance in patients with type 2 diabetes mellitus. It has also been shown to reduce inflammation and oxidative stress, which are associated with the development of diabetes complications.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2,4-dichlorobenzoyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide in lab experiments is its specificity for this compound enzyme. This allows for the selective inhibition of this compound without affecting other enzymes. However, one of the limitations is the potential for off-target effects, which may lead to unwanted side effects.
Future Directions
There are several future directions for the research on 1-(2,4-dichlorobenzoyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide. One area of research is the development of more potent and selective this compound inhibitors. Another area is the investigation of the long-term effects of this compound inhibition on glucose control and diabetes complications. Additionally, the potential use of this compound inhibitors in the treatment of other diseases such as cardiovascular disease and cancer is an area of ongoing research.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in the treatment of type 2 diabetes mellitus. Its ability to selectively inhibit this compound enzyme has led to improved glucose control and reduced diabetes complications. Ongoing research in this field may lead to the development of more potent and selective this compound inhibitors, as well as the investigation of its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of 1-(2,4-dichlorobenzoyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide involves the reaction of 2,4-dichlorobenzoyl chloride with N-(2,4-difluorophenyl)piperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is carried out under reflux conditions. The resulting product is then purified using chromatography techniques to obtain a pure compound.
Scientific Research Applications
1-(2,4-dichlorobenzoyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide has been extensively studied for its potential applications in the treatment of type 2 diabetes mellitus. This compound inhibitors are known to increase the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and reduce glucagon secretion. This leads to improved glucose control in patients with type 2 diabetes mellitus.
properties
IUPAC Name |
1-(2,4-dichlorobenzoyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2F2N2O2/c20-12-1-3-14(15(21)9-12)19(27)25-7-5-11(6-8-25)18(26)24-17-4-2-13(22)10-16(17)23/h1-4,9-11H,5-8H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIITYLZZKZKQNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=C(C=C2)F)F)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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